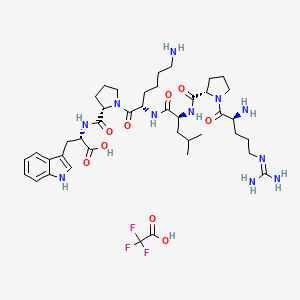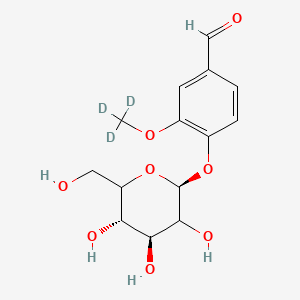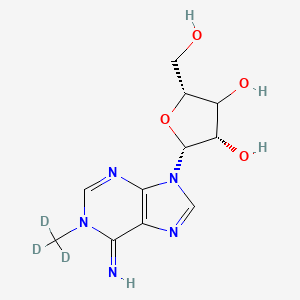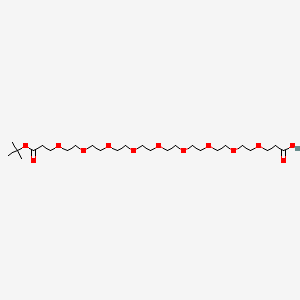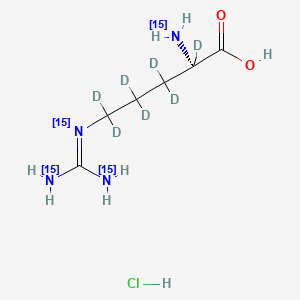
L-Arginine-15N4,d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-15N4,d7 (hydrochloride) is a stable isotope-labeled compound of L-Arginine hydrochloride. It is labeled with both deuterium (d7) and nitrogen-15 (15N4), making it a valuable tool in various scientific research applications. L-Arginine hydrochloride is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. This process typically includes the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of deuterium and nitrogen-15 into the desired positions on the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Isotope-labeled precursors such as 15N-labeled ammonia and deuterium-labeled reagents.
Reaction Conditions: Controlled temperature and pH conditions to facilitate the incorporation of isotopes.
Purification: Techniques such as chromatography to isolate the labeled compound from any impurities
Industrial Production Methods
Industrial production of L-Arginine-15N4,d7 (hydrochloride) follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of isotope-labeled precursors.
Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous testing to ensure the final product meets the required specifications for isotope labeling
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to nitric oxide and other nitrogen oxides.
Reduction: Formation of reduced nitrogen species.
Substitution: Replacement of functional groups with other chemical entities
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include nitric oxide, nitrogen oxides, and various substituted derivatives of L-Arginine .
Wissenschaftliche Forschungsanwendungen
L-Arginine-15N4,d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
L-Arginine-15N4,d7 (hydrochloride) exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. The molecular targets and pathways involved include:
Nitric Oxide Synthase: Enzyme that catalyzes the conversion of L-Arginine to nitric oxide.
Vasodilation: Nitric oxide acts on smooth muscle cells to induce relaxation and vasodilation.
Signal Transduction: Nitric oxide activates guanylate cyclase, leading to increased levels of cyclic GMP and subsequent physiological effects
Vergleich Mit ähnlichen Verbindungen
L-Arginine-15N4,d7 (hydrochloride) can be compared with other isotope-labeled compounds such as:
L-Arginine-13C6,d14 (hydrochloride): Labeled with carbon-13 and deuterium.
L-Arginine-15N4 (hydrochloride): Labeled only with nitrogen-15.
L-Arginine-13C6,15N4 (hydrochloride): Labeled with both carbon-13 and nitrogen-15
The uniqueness of L-Arginine-15N4,d7 (hydrochloride) lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-CJTKNBRPSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[15N]=C([15NH2])[15NH2])[15NH2].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
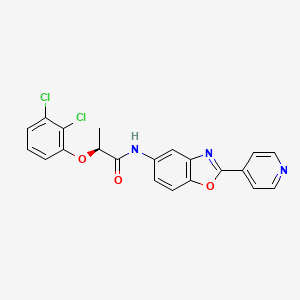
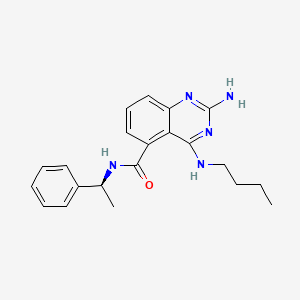
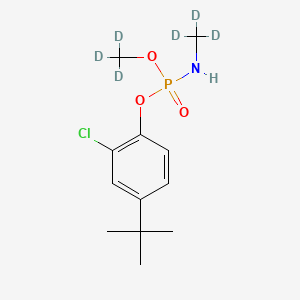
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
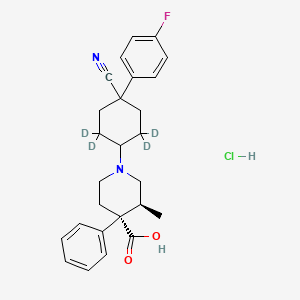
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
